molecular formula C35H42N2O8S2 B613764 Sulfo-Cy7-acid CAS No. 943298-08-6

Sulfo-Cy7-acid

Cat. No.: B613764
CAS No.: 943298-08-6
M. Wt: 682.8 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfo-Cy7-acid, also known as sulfo-Cyanine7 carboxylic acid, is a water-soluble near-infrared fluorescent dye. It belongs to the heptamethine cyanine dye family, which is characterized by a polymethine chain connecting two nitrogen atoms. This compound is widely used in biological imaging due to its high molar extinction coefficient, excellent photostability, and low background fluorescence in the near-infrared region .

Mechanism of Action

Target of Action

Sulfo-Cy7-acid, also known as Cy7, is primarily used as a fluorescence labeling agent . Its primary targets are biomolecules such as proteins, antibodies, peptides, and oligonucleotides . These biomolecules play crucial roles in various biological processes, and labeling them with Cy7 allows for their detection and tracking.

Mode of Action

Cy7 interacts with its targets through a process known as fluorescent labeling . This involves the covalent attachment of the Cy7 dye to the biomolecule of interest. The dye can then be excited by specific wavelengths of light, and it emits light at a different wavelength. This emitted light can be detected and used to track the biomolecule .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cy7 would largely depend on the properties of the biomolecule it is attached toInstead, it is covalently attached to a biomolecule and then follows the same pharmacokinetic profile as that biomolecule .

Result of Action

The primary result of Cy7’s action is the fluorescent labeling of target biomolecules . This allows for the visualization and tracking of these biomolecules under specific wavelengths of light.

Action Environment

The action, efficacy, and stability of Cy7 can be influenced by various environmental factors. For instance, the fluorescence of Cy7 is dependent on the pH and temperature of the environment . Furthermore, the presence of other molecules can also affect the fluorescence. For example, the presence of certain ions or other fluorescent molecules can cause quenching or enhancement of fluorescence . Therefore, careful control of the experimental conditions is necessary when using Cy7 for fluorescent labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-Cy7-acid is synthesized through a series of chemical reactions involving the formation of a polymethine chain between two nitrogen atoms. The synthesis typically starts with the preparation of intermediate compounds, such as indolenine derivatives, which are then linked together through a polymethine bridge. The final product is obtained by introducing sulfonic acid groups to enhance water solubility .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of intermediates and the final product through techniques such as column chromatography and recrystallization to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cy7-acid undergoes various chemical reactions, including:

    Substitution Reactions:

    Conjugation Reactions: The dye can be conjugated to biomolecules like proteins, antibodies, and nucleic acids through amide bond formation

Common Reagents and Conditions

    Reagents: Common reagents include N-hydroxysuccinimide (NHS), carbodiimides, and azides.

    Conditions: Reactions are typically carried out in aqueous or organic solvents under mild conditions to preserve the integrity of the dye and the biomolecules

Major Products

The major products formed from these reactions are conjugates of this compound with various biomolecules, which are used for imaging and diagnostic applications .

Scientific Research Applications

Spectral Properties

Sulfo-Cy7-acid exhibits the following spectral characteristics:

  • Absorption Maximum: ~750 nm
  • Emission Maximum: ~773 nm
  • Stokes Shift: ~23 nm
  • Quantum Yield: High, providing bright fluorescence
  • Solubility: Excellent water solubility due to sulfonate groups

These properties make this compound particularly suitable for deep tissue imaging and other applications where high contrast and minimal background noise are essential .

Scientific Research Applications

  • In Vivo Imaging
    • This compound is extensively used for in vivo imaging due to its ability to penetrate tissues deeply with minimal scattering. This property is crucial for visualizing biological processes in real-time within living organisms .
  • Fluorescence Microscopy
    • The dye's strong near-infrared fluorescence allows for high-resolution imaging of cells and tissues, enabling researchers to study cellular structures and dynamics effectively .
  • Flow Cytometry
    • This compound provides distinct signals that facilitate precise cell sorting and analysis, making it valuable in immunology and cancer research .
  • Bioconjugation
    • It is commonly used to label proteins, antibodies, and nucleic acids, which aids in tracking biomolecules during experiments. The efficient labeling capabilities of this compound enhance the study of molecular interactions .
  • Molecular Probes
    • As a molecular probe, this compound is utilized in bioanalytical assays to explore molecular interactions and dynamics within biological systems .

Hybrid Imaging Probes

A study developed hybrid imaging agents using this compound conjugated with targeting vectors. These agents demonstrated high radiolabeling yields and stability, showing specific receptor targeting properties in vivo. The results indicated effective tumor visualization with minimal background signal interference .

Targeted Therapy

Research has shown that this compound can be utilized in targeted therapy approaches by attaching it to therapeutic agents. This method allows for real-time monitoring of drug delivery and efficacy in tumor models, enhancing the understanding of treatment dynamics .

Enzymatic Activity Studies

This compound has also been explored as a substrate for enzymes like horseradish peroxidase (HRP). In these studies, the dye's fluorescence decreases upon enzymatic oxidation, providing insights into enzyme activity and kinetics .

Summary Table of Applications

ApplicationDescriptionKey Findings
In Vivo ImagingDeep tissue visualization with minimal background noiseEffective for real-time biological process tracking
Fluorescence MicroscopyHigh-resolution imaging of cellular structuresEnables detailed cellular dynamics studies
Flow CytometryPrecise cell sorting using distinct fluorescent signalsValuable for immunological research
BioconjugationEfficient labeling of proteins/antibodies for trackingEnhances molecular interaction studies
Molecular ProbesUsed in assays to study molecular interactionsProvides insights into biological processes
Hybrid Imaging ProbesConjugated with targeting vectors for specific receptor targetingHigh stability and effective tumor visualization
Enzymatic Activity StudiesFluorescence changes indicate enzymatic activityInsights into enzyme kinetics

Comparison with Similar Compounds

Similar Compounds

    Cy3: A cyanine dye with shorter wavelength absorption and emission peaks, used for labeling nucleic acids and proteins.

    Cy5: Another cyanine dye with properties similar to Cy3 but with longer wavelength absorption and emission peaks.

    Cy5.5: A derivative of Cy5 with slightly longer wavelength properties.

Uniqueness

Sulfo-Cy7-acid is unique due to its near-infrared fluorescence, which allows for deeper tissue imaging and lower background fluorescence compared to other cyanine dyes. Its high water solubility and photostability make it particularly suitable for in vivo imaging applications .

Biological Activity

Sulfo-Cy7-acid, a member of the sulfo-cyanine dye family, is a water-soluble near-infrared (NIR) fluorescent compound widely utilized in biological and biomedical research. Its unique properties make it suitable for various applications, including in vivo imaging, fluorescence microscopy, and bioconjugation. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

This compound has the following chemical characteristics:

  • Chemical Formula : C37H43N2NaO8S2
  • Molecular Weight : 730.47 g/mol
  • Solubility : Highly soluble in water and polar solvents, low solubility in non-polar organic solvents.
  • Spectral Properties :
    • Excitation Maximum: 750 nm
    • Emission Maximum: 773 nm
    • High molar extinction coefficient, enhancing its utility in fluorescence applications .

This compound exhibits significant biological activity primarily through its ability to serve as a fluorescent marker. This property allows researchers to visualize cellular processes and molecular interactions in real-time. The dye's NIR fluorescence minimizes background noise during imaging, making it ideal for deep tissue imaging applications .

Case Studies

  • In Vivo Imaging Studies :
    A study investigated the biodistribution of radiolabeled conjugates containing this compound in xenografted mouse models. The results demonstrated that Sulfo-Cy7-FSC-MG exhibited specific receptor-mediated internalization in target tissues, with internalized activity reaching up to 8.75% of total activity after 2 hours of incubation . The compound showed high accumulation in kidneys (71.1% ID/g), indicating its potential for renal imaging applications.
  • Fluorescence Microscopy :
    In a fluorescence microscopy application, this compound was used to visualize cellular uptake and localization in various cell lines. The fluorescence intensity was significantly higher in receptor-positive cells compared to receptor-negative cells, confirming the specificity of the dye for targeted imaging .
  • Bioconjugation Applications :
    This compound has been successfully conjugated to antibodies and proteins for targeted delivery systems. A study reported that these conjugates retained their biological activity while providing enhanced imaging capabilities due to the dye's strong fluorescence properties .

Table: Summary of Biological Activity Findings

Study TypeFindingsReference
In Vivo ImagingSpecific receptor-mediated internalization; high kidney accumulation
Fluorescence MicroscopyHigh specificity for receptor-positive cells; enhanced signal
BioconjugationRetained biological activity; improved imaging capabilities

Applications

This compound's versatility allows it to be employed across various research fields:

  • In Vivo Imaging : Ideal for tracking biological processes within living organisms.
  • Fluorescence Microscopy : Facilitates high-resolution imaging of cellular structures.
  • Flow Cytometry : Enables precise sorting and analysis of cell populations.
  • Bioconjugation : Efficiently labels proteins and antibodies for targeted delivery systems.

Properties

IUPAC Name

2-[7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N2O8S2/c1-6-36-29-20-18-25(46(40,41)42)23-27(29)34(2,3)31(36)15-11-8-7-9-12-16-32-35(4,5)28-24-26(47(43,44)45)19-21-30(28)37(32)22-14-10-13-17-33(38)39/h7-9,11-12,15-16,18-21,23-24H,6,10,13-14,17,22H2,1-5H3,(H2-,38,39,40,41,42,43,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWUESRDTYLNDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Sulfo-Cy7-acid
Sulfo-Cy7-acid
Sulfo-Cy7-acid
Sulfo-Cy7-acid
Sulfo-Cy7-acid
Sulfo-Cy7-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.